N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine is a chemical compound characterized by its unique structure and potential applications in pharmaceuticals. The compound belongs to the class of tetrazole derivatives, which are known for their biological activity and utility in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 251.29 g/mol. The compound is recognized for its role as a precursor in the synthesis of various pharmaceutical agents, particularly in cardiovascular treatments.
The compound can be sourced from chemical suppliers specializing in pharmaceutical standards, such as LGC Standards. It is classified under several categories, including:
The high purity level (>95%) of commercially available samples indicates its suitability for research and development purposes in drug formulation.
The synthesis of N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine involves several steps, typically starting from simpler precursors. A notable method includes the bromination of biphenyl derivatives followed by tetrazole formation through cyclization reactions.
The process yields high purity products through careful purification steps including crystallization and chromatography.
Key structural data include:
N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine participates in various chemical reactions typical of amines and tetrazoles, including:
The reactions are typically carried out under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis, ensuring high yields and purity of the final products.
The mechanism of action of N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine is primarily linked to its interactions with biological targets within the body.
It is believed that the tetrazole ring enhances binding affinity to specific receptors or enzymes involved in cardiovascular regulation, potentially leading to vasodilation or antihypertensive effects. This mechanism is crucial for its application as an active ingredient in medications like valsartan.
Research has indicated that compounds with similar structures exhibit significant biological activities, including inhibition of angiotensin II receptor pathways, which are critical in blood pressure regulation.
Key physical properties include:
Relevant chemical properties:
N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine finds applications primarily in:
This compound exemplifies the importance of tetrazole derivatives in modern medicinal chemistry, highlighting their versatility and efficacy in drug design.
The compound N-[[2'-(1H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine (CAS: 147225-68-1), with the molecular formula C₁₄H₁₃N₅ and molecular weight 251.29 g/mol, emerged as a critical intermediate in the development of angiotensin II receptor blockers (ARBs) during the 1990s [1] [5] [7]. Its discovery coincided with efforts to optimize the pharmacokinetic profiles of early ARBs like losartan. The compound was identified as Irbesartan Impurity 39, reflecting its role in the synthesis pathway of blockbuster antihypertensive drugs [1]. This biphenyltetrazole derivative was first synthesized via the strategic functionalization of biphenyl scaffolds, wherein the tetrazole ring was introduced through cycloaddition or protected azide-nitrile coupling reactions [9] [10]. The timeline of its development underscores the broader shift toward tetrazole-based bioisosteres in cardiovascular drug design, replacing traditional carboxylate groups with more metabolically stable alternatives [3].
Table 1: Key Identification Data for N-[[2'-(1H-Tetrazol-5-yl)[1,1'-Biphenyl]-4-yl]methyl]amine
Property | Value |
---|---|
CAS Number | 147225-68-1 |
Molecular Formula | C₁₄H₁₃N₅ |
Molecular Weight | 251.29 g/mol |
Synonyms | (2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine; Irbesartan Impurity 39 |
Melting Point | >225°C (decomposition) |
Solubility | Slightly soluble in DMSO and methanol |
Storage Conditions | -20°C under inert atmosphere |
The tetrazole ring in this biphenyl derivative serves as a bioisostere of carboxylic acid, owing to its comparable pKa (~4.90) and ability to form ionic bonds with angiotensin II receptor residues [3] [10]. This five-membered heterocycle exhibits aromatic character with 6 π-electrons, adopting a planar conformation that enhances binding affinity to the AT₁ receptor subtype. The ring exists predominantly as the 1H-tautomer in the solid state, stabilized by resonance and intermolecular hydrogen bonding [3]. Its structural advantages include:
Table 2: Comparative Bioisosteric Properties of Tetrazole vs. Carboxylate
Property | Tetrazole | Carboxylate |
---|---|---|
pKa | ~4.90 | ~4.20 |
Log P (Octanol-water) | -0.5 to 0.2 | -1.0 to -0.5 |
Hydrogen Bond Acceptor Sites | 4 | 2 |
Metabolic Vulnerability | Low (resists esterases) | High (prone to conjugation) |
The biphenyl linker in N-[[2'-(1H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine provides conformational rigidity, positioning the tetrazole for optimal receptor engagement. The methylamine substituent at the 4'-position further enables derivatization into prodrugs or active metabolites, as seen in candesartan and irbesartan [5] [9]. Synthetic routes to this compound often employ trityl protection of the tetrazole during manufacturing to prevent undesired coordination or side reactions, followed by acidic deprotection [9]. The compound’s significance extends beyond ARBs, as its structural template facilitates the development of protease inhibitors and anticancer agents targeting zinc-dependent enzymes [10].
The synthesis of N-[[2'-(1H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine primarily follows two routes:
Notably, the zinc-catalyzed azide-nitrile cycloaddition in protic solvents (e.g., isopropanol) achieves yields >80% within 3–10 hours at 100°C [10]. Critical purification steps involve recrystallization from methanol or dimethyl sulfoxide to obtain the off-white solid in >95% HPLC purity [7]. Industrial-scale production faces challenges in removing residual metal catalysts and controlling the genotoxic impurity profile, necessitating stringent quality control during intermediate isolation [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1